molecular formula C7H12Cl2N4O2 B13609099 (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride

(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride

Cat. No.: B13609099
M. Wt: 255.10 g/mol
InChI Key: WDNDMVWYBRARNW-USPAICOZSA-N
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Description

“(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride” is a chiral pyrrolidine derivative featuring a 1,2,3-triazole ring and a carboxylic acid moiety, isolated as a dihydrochloride salt. The triazole ring, a hallmark of click chemistry, is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective method . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.

The compound’s synthesis likely follows a two-step approach: (1) CuAAC between a pyrrolidine-bearing azide/alkyne and a complementary alkyne/azide to form the triazole core, and (2) HCl-mediated deprotection or salt formation, as exemplified in analogous dihydrochloride syntheses . This strategy ensures high yield (>95%) and purity, consistent with click chemistry principles .

Properties

Molecular Formula

C7H12Cl2N4O2

Molecular Weight

255.10 g/mol

IUPAC Name

(2S,4S)-4-(triazol-1-yl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H10N4O2.2ClH/c12-7(13)6-3-5(4-8-6)11-2-1-9-10-11;;/h1-2,5-6,8H,3-4H2,(H,12,13);2*1H/t5-,6-;;/m0../s1

InChI Key

WDNDMVWYBRARNW-USPAICOZSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)N2C=CN=N2.Cl.Cl

Canonical SMILES

C1C(CNC1C(=O)O)N2C=CN=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Final Product Formation: The final compound is obtained by combining the pyrrolidine and triazole intermediates under appropriate reaction conditions, followed by purification steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions could target the pyrrolidine ring or the triazole moiety.

    Substitution: Substitution reactions may occur at various positions on the pyrrolidine ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated or ketone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Probes: Used as a probe to study biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.

    Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: Utilized in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Triazole-Containing Pyrrolidine Derivatives

  • 4-(1H-1,2,3-triazol-4-yl)pyrrolidine-2-carboxylic acid : Triazole regioisomer (1,4- vs. 1,5-substitution) may affect π-π stacking and dipole interactions, influencing solubility and stability.

Non-Pyrrolidine Triazole Derivatives

  • 2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride : Shares the dihydrochloride salt and triazole group but replaces pyrrolidine with a propane-diamine backbone. This structural difference reduces conformational rigidity, impacting binding specificity .

Heterocyclic Alternatives

  • Pyrazol- and Tetrazol-Based Compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone): While these lack triazoles, their nitrogen-rich cores offer distinct electronic profiles. Pyrazoles exhibit lower aromatic stabilization than triazoles, affecting metabolic stability .

Physicochemical Properties

Property Target Compound (2S,4R)-Isomer Propane-Diamine Analog
Solubility (H₂O) High (dihydrochloride salt) Moderate (free base) High (dihydrochloride salt)
Melting Point >250°C (estimated) ~200°C 220–225°C
LogP (Predicted) -1.2 (polar carboxylic acid) -0.8 -0.5

The target compound’s carboxylic acid group and dihydrochloride salt enhance hydrophilicity (lower LogP) compared to neutral analogs. Stereochemistry minimally impacts LogP but significantly affects crystalline packing (melting point differences) .

Key Advantages Over Alternatives

Synthetic Efficiency : CuAAC enables rapid, high-yield synthesis compared to multi-step routes for pyrazoles or tetrazoles .

Tunable Solubility : The dihydrochloride salt form offers superior aqueous solubility over free bases or esters.

Stereochemical Precision : Enantiopure synthesis (via chiral starting materials) avoids costly resolution steps.

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